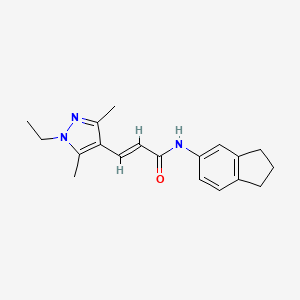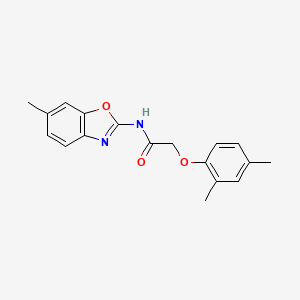![molecular formula C28H22ClN3O3S B10900073 N-(4-chlorophenyl)-2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B10900073.png)
N-(4-chlorophenyl)-2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a pyridylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Condensation Reactions: These reactions are used to form the pyridylsulfanyl group by condensing appropriate precursors under controlled conditions.
Cyanation Reactions: The cyano group is introduced through cyanation reactions, which typically involve the use of cyanide salts as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: These are commonly used for the synthesis of complex organic compounds, allowing precise control over reaction conditions.
Continuous Flow Reactors: These reactors offer advantages in terms of scalability and efficiency, making them suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium or platinum catalysts for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N~1~-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N~1~-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE can be compared with similar compounds such as:
1-(4-Chlorophenyl)-3-(α-cyano-4-chlorobenzylidene)triazene: Shares structural similarities but differs in its biological activity and applications.
3-Cyanocoumarins: Known for their biological importance and therapeutic potential, but with distinct structural features and mechanisms of action.
The uniqueness of N1-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C28H22ClN3O3S |
|---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C28H22ClN3O3S/c1-34-22-11-3-18(4-12-22)24-15-26(19-5-13-23(35-2)14-6-19)32-28(25(24)16-30)36-17-27(33)31-21-9-7-20(29)8-10-21/h3-15H,17H2,1-2H3,(H,31,33) |
InChI Key |
KFSVJTLSWOHCFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899997.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B10900004.png)
![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methyl-5-nitrophenyl)prop-2-enamide](/img/structure/B10900007.png)

![2-{(2E)-2-[(2E)-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10900018.png)

![N'~2~,N'~5~-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10900020.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(benzyloxy)-1H-indol-3-yl]prop-2-enenitrile](/img/structure/B10900034.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10900044.png)
![methyl 4-{2,5-dimethyl-3-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B10900052.png)
![6-bromo-2-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10900058.png)
![(2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B10900059.png)
![3-{(4Z)-4-[3-bromo-5-ethoxy-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10900062.png)
![dimethyl 5-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10900065.png)
